4-Bromo-2-fluoro-1-isopropoxybenzene
Overview
Description
4-Bromo-2-fluoro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10BrFO . It is also known by its IUPAC name 1-bromo-2-fluoro-4-isopropoxybenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and an isopropoxy group at the 1st position . The molecular weight of this compound is 233.08 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.08 and a density of 1.4±0.1 g/cm³ . The boiling point is 221.8±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The compound’s InChI code is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 .Scientific Research Applications
Electrolyte Additive for Lithium-Ion Batteries
4-Bromo-2-fluoro-1-isopropoxybenzene has been utilized as a novel bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a protective film, preventing voltage rise during overcharging. This additive also lowers the flammability of the electrolyte, enhancing the thermal stability of lithium-ion batteries without affecting their normal cycle performance (Zhang Qian-y, 2014).
End-Quenching of Polyisobutylene Polymerizations
In the field of polymer chemistry, alkoxybenzenes including this compound have been used for end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This method allows for direct chain-end functionalization, which is essential in creating specific polymer structures (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).
Synthesis of Fluorophenyl Compounds
This compound is significant in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound important for 18F-arylation reactions in radiochemistry. This synthesis plays a crucial role in the development of novel radiopharmaceuticals (J. Ermert, C. Hocke, Thomas Ludwig, R. Gail, H. Coenen, 2004).
Detection of Amyloid Plaques
This compound has also been used in the development of fluorescent compounds for labeling human amyloid lesions, which are characteristic of Alzheimer's disease. It aids in the sensitive and specific detection of these lesions, potentially advancing Alzheimer's research (Kumi Sato, M. Higuchi, N. Iwata, T. Saido, K. Sasamoto, 2004).
Synthesis of Organic Compounds
Additionally, it serves as a key intermediate in the manufacture of various organic compounds, like flurbiprofen, a non-steroidal anti-inflammatory material. Its synthesis methods have been improved for large-scale production, demonstrating its importance in pharmaceutical manufacturing (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRUYDNRLXHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378428 | |
Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-80-3 | |
Record name | 4-Bromo-2-fluoro-1-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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